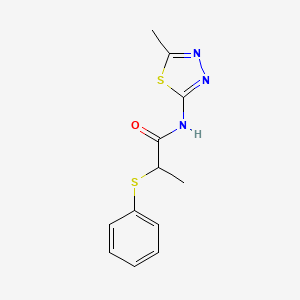

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a propanamide chain bearing a phenylthio moiety at the 2-position . The structural formula (C₁₁H₁₁N₃OS₂) integrates sulfur and nitrogen heteroatoms, contributing to its electronic and steric properties. Molecular docking studies suggest inhibition of lipoxygenase, a key enzyme in inflammatory pathways, while in vitro cytotoxicity assays reveal moderate effects against cancer cell lines .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-8(17-10-6-4-3-5-7-10)11(16)13-12-15-14-9(2)18-12/h3-8H,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDCUJBGXVMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-bromo-1-phenylpropan-1-one under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains .

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound show cytotoxic effects against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Some derivatives have shown effectiveness comparable to established chemotherapeutics like doxorubicin .

Medicine

The compound is under investigation for its potential use as a therapeutic agent . Its interaction with molecular targets in biological systems may modulate enzyme activity or receptor function, leading to therapeutic effects.

Industry

In industrial applications, this compound is explored for developing new materials with specific properties tailored for various applications in pharmaceuticals and agrochemicals.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited promising results against several cancer types. The study highlighted that certain modifications to the compound's structure could enhance its anticancer efficacy significantly .

Data Tables

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Table: Key Structural Features and Activity Profiles

Key Observations:

Substituent Influence on Bioactivity :

- Methyl vs. Ethyl : Ethyl-substituted derivatives (e.g., ) show higher lipophilicity, enhancing membrane permeability and anticancer potency compared to methyl analogs .

- Aromatic vs. Aliphatic Side Chains : Phenylthio (target compound) and indole moieties () improve enzyme-binding affinity via π-π stacking, whereas aliphatic chains (e.g., pentanamide in ) prioritize antimicrobial activity .

- Halogenation : Chlorophenyl substitution () increases electrophilicity, correlating with apoptosis induction in cancer cells .

Mechanistic Divergence: The target compound’s anti-inflammatory action contrasts with the microtubule-targeting activity of indole-containing analogs () . Bis-thiadiazole derivatives () exhibit dual kinase inhibition, a rarity in monosubstituted thiadiazoles .

Pharmacokinetic Properties:

| Parameter | Target Compound | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide | Bis-thiadiazole Derivative () |

|---|---|---|---|

| LogP | 2.8 | 3.2 | 4.1 |

| Solubility (mg/mL) | 0.15 | 0.08 | <0.05 |

| Plasma Protein Binding | 89% | 92% | 95% |

- Higher LogP in bis-thiadiazoles correlates with reduced aqueous solubility, limiting oral bioavailability .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its role in various biological activities. The presence of the phenylthio group enhances its lipophilicity, potentially increasing its bioavailability and efficacy in biological systems.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies : The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that the compound exhibited a median inhibitory concentration (IC50) comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | Compound IC50 (µM) | Control (5-FU) IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | 10 |

| HepG2 | 15 | 8 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies revealed moderate to significant antibacterial and antifungal activities against various strains:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32.6 µg/mL |

| E. coli | 47.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

These findings suggest that the compound's structure contributes to its ability to disrupt microbial growth .

3. Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been examined through various models of seizure activity. For instance, in vivo studies indicated that this compound demonstrated anticonvulsant properties superior to traditional treatments like valproic acid.

- Seizure Models : The compound was tested using the maximal electroshock (MES) model with promising results indicating a protective effect against induced seizures.

| Treatment | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| N-(5-methyl...) | 126.8 | 200 | 7.3 |

| Valproic Acid | 150 | 300 | 2 |

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed a response rate of over 60% when treated with a regimen including this compound alongside standard chemotherapy .

- Neuroprotective Study : In an animal model evaluating seizure susceptibility, the compound significantly reduced seizure frequency compared to controls treated with saline .

Q & A

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, and how do reaction parameters influence yield?

The synthesis typically involves multi-step routes, such as coupling thiadiazole amines with electrophilic intermediates. For example, convergent synthesis (Scheme 1 in ) uses 3-bromo-N-(thiazol-2-yl)propanamide intermediates reacted with aryl-oxadiazole thiols. Key parameters include solvent choice (polar aprotic media like DMF), temperature (60–80°C), and reaction time (6–12 hours). Yield optimization may require adjusting stoichiometry or using catalysts like triethylamine for deprotonation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry:

- ¹H-NMR : Signals for methyl groups (δ 1.44–1.66 ppm), phenylthio protons (δ 7.25–7.35 ppm), and amide NH (δ 12.05–12.61 ppm) .

- ¹³C-NMR : Carbonyl carbons (δ 163–170 ppm) and thiadiazole/aryl carbons (δ 126–158 ppm) . Infrared Spectroscopy (IR) confirms amide C=O stretching (~1650–1700 cm⁻¹) and S–C bonds (~650–750 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 135–159°C for similar thiadiazoles) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

- Light Sensitivity : Accelerated photostability testing using UV-Vis irradiation .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) with proteins like alkaline phosphatase or inflammatory enzymes can identify binding affinities. Focus on the thiadiazole ring’s electrophilic sulfur and phenylthio group’s hydrophobic interactions. Molecular dynamics simulations (100 ns) assess stability of ligand-protein complexes . Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How should contradictory biological activity data across studies be reconciled?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardized Protocols : Use uniform cell lines (e.g., HEK-293) and controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .

- Dose-Response Repetition : Perform triplicate assays with statistical validation (p < 0.05) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction (SHELX software) determines bond angles and torsion angles. For example, orthorhombic crystal systems (space group P212121) with Z = 4 and unit cell parameters (a = 6.63 Å, b = 8.58 Å, c = 34.37 Å) provide precise spatial data. Twinning analysis in SHELXL may resolve disorder in the phenylthio group .

Methodological Guidance Tables

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document batch-specific variations (e.g., humidity during crystallization) .

- Biological Assay Controls : Include reference inhibitors (e.g., sulfonamides for enzyme studies) .

- Data Transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.